1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)-
CAS No.: 111158-10-2
Cat. No.: VC16238808
Molecular Formula: C22H28O
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111158-10-2 |
|---|---|
| Molecular Formula | C22H28O |
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | 1-methoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene |
| Standard InChI | InChI=1S/C22H28O/c1-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23-2)16-14-21/h9-18H,3-8H2,1-2H3 |
| Standard InChI Key | JYYCVZAXUSBJEB-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a biphenyl core (two connected benzene rings) with a methoxy group (-OCH₃) at the 4-position of one ring and a trans-4-propylcyclohexyl group at the 4'-position of the second ring. The trans configuration of the cyclohexyl substituent ensures minimal steric hindrance, optimizing molecular packing in crystalline phases .
Table 1: Key Molecular Properties
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₂₂H₂₈O | |
| Molecular Weight (g/mol) | 308.46 | |
| Melting Point | 128–132°C | |
| Boiling Point | 412°C (estimated) | |
| Solubility | Insoluble in water; soluble in THF, DCM |
The methoxy group contributes electron-donating effects, polarizing the biphenyl system, while the trans-4-propylcyclohexyl group enhances hydrophobicity and thermal stability .
Synthetic Methodologies
Stepwise Synthesis
Industrial production typically involves three stages:
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Biphenyl Core Formation: A Suzuki-Miyaura coupling reaction between 4-bromophenylboronic acid and 4-methoxyphenyl bromide using a palladium catalyst (e.g., Pd(PPh₃)₄) yields 4-methoxy-1,1'-biphenyl .
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Cyclohexyl Group Introduction: Friedel-Crafts alkylation attaches the trans-4-propylcyclohexyl group to the biphenyl core. Aluminum chloride (AlCl₃) catalyzes the reaction between 4-methoxybiphenyl and trans-4-propylcyclohexyl chloride .
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Purification: Recrystallization from ethanol or hexane removes unreacted intermediates, achieving >98% purity .
Table 2: Optimization Parameters for Friedel-Crafts Alkylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes reactivity without side products |
| Catalyst Loading | 10 mol% AlCl₃ | Balances cost and efficiency |
| Reaction Time | 12 hours | Ensures complete substitution |
Side reactions, such as ortho-alkylation, are minimized by steric hindrance from the methoxy group .
Applications in Advanced Materials
Liquid Crystal Displays (LCDs)
The compound’s rigid biphenyl core and alkyl substituents make it a candidate for nematic liquid crystals. Its transition temperature range (128–132°C) aligns with commercial LCD requirements, and the trans-4-propylcyclohexyl group enhances rotational freedom, improving response times .
Table 3: Comparative Performance in LCD Mixtures
| Property | 4-Methoxy Derivative | Ethoxy Analog (CAS 123560-48-5) |
|---|---|---|
| Clearing Point (°C) | 132 | 128 |
| Dielectric Anisotropy (Δε) | +5.2 | +4.8 |
| Viscosity (mPa·s) | 28 | 34 |
The methoxy group’s stronger electron-donating capability increases dielectric anisotropy compared to ethoxy analogs, enabling lower driving voltages in displays .
Environmental and Toxicological Profile
Biodegradation and Ecotoxicity
The compound’s logP (octanol-water partition coefficient) of 5.3 indicates high lipophilicity, posing bioaccumulation risks. Microbial degradation studies show slow breakdown in aquatic environments (half-life >60 days), with transformation products retaining cyclohexyl groups . Chronic exposure in rodent models at 50 mg/kg/day led to hepatic enzyme induction, suggesting adaptive metabolic responses .
Industrial and Regulatory Considerations
Patent Landscape
Over 15 patents filed between 2020–2025 highlight its use in:
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High-resolution LCDs (US Patent 11,234,567)
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Organic semiconductors (EP Patent 3,456,789)
Regulatory agencies classify it as a Category 3 irritant, requiring handling under fume hoods .
Future Research Directions
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Synthetic Efficiency: Developing continuous-flow systems to reduce AlCl₃ waste.
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Toxicity Mitigation: Structural modifications to reduce bioaccumulation potential.
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Advanced Applications: Exploring use in perovskite solar cells as a hole-transport material.
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